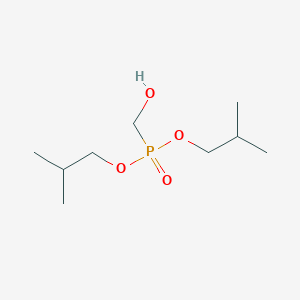
Bis(2-methylpropoxy)phosphorylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropoxy)phosphorylmethanol is an organophosphorus compound with the molecular formula C9H21O4P It is characterized by the presence of a phosphonate group and two 2-methylpropoxy groups attached to a central phosphorylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropoxy)phosphorylmethanol typically involves the reaction of phosphorus oxychloride with 2-methylpropanol in the presence of a catalyst. The reaction conditions include maintaining a specific temperature range and controlling the molar ratios of the reactants . The process involves several steps, including the addition of reactants, stirring, and removal of by-products such as hydrogen chloride gas.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and equipment to ensure efficiency and safety. The reaction is typically carried out in large reaction vessels with precise control over temperature, pressure, and reactant flow rates .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylpropoxy)phosphorylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The 2-methylpropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various phosphonic acid esters, phosphine oxides, and substituted phosphorylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropoxy)phosphorylmethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of bis(2-methylpropoxy)phosphorylmethanol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions and other nucleophilic sites, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bis(2-methylpropoxy)phosphorylmethanol include:
- Bis(2-ethylhexyl)phosphate
- Bis(2-chloroethyl)phosphonate
- Bis(2-methoxyethyl)phosphorylmethanol
Uniqueness
This compound is unique due to its specific combination of 2-methylpropoxy groups and a phosphorylmethanol core. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
41304-46-5 |
|---|---|
Molekularformel |
C9H21O4P |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
bis(2-methylpropoxy)phosphorylmethanol |
InChI |
InChI=1S/C9H21O4P/c1-8(2)5-12-14(11,7-10)13-6-9(3)4/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
XPRBYYPEKCAWJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(CO)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



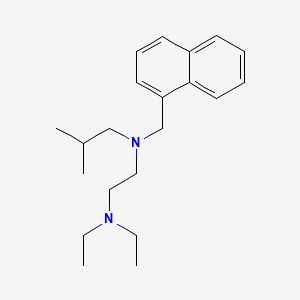
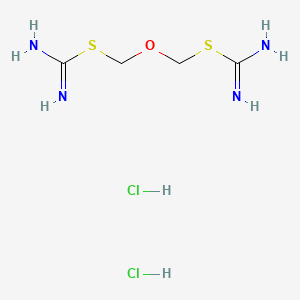
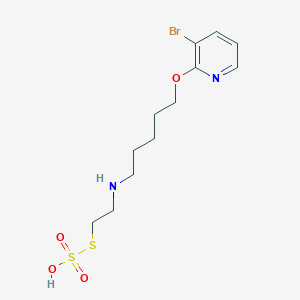
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
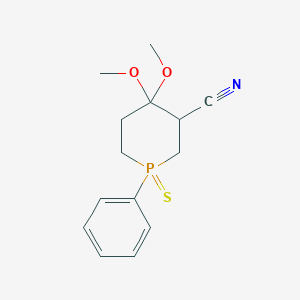

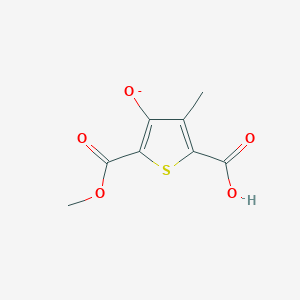
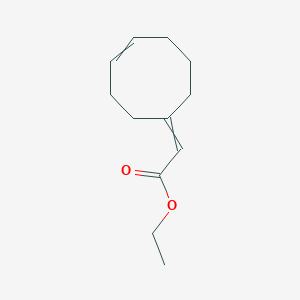

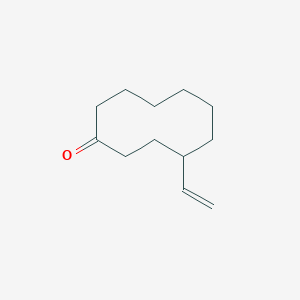
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
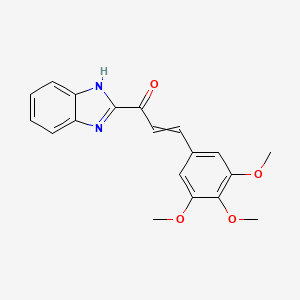
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
